1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea 1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
Brand Name: Vulcanchem
CAS No.: 863017-87-2
VCID: VC6824140
InChI: InChI=1S/C24H26ClFN4S2/c1-17(27-24(31)28-19-7-4-6-18(25)16-19)23(22-10-5-15-32-22)30-13-11-29(12-14-30)21-9-3-2-8-20(21)26/h2-10,15-17,23H,11-14H2,1H3,(H2,27,28,31)
SMILES: CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC(=CC=C4)Cl
Molecular Formula: C24H26ClFN4S2
Molecular Weight: 489.07

1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

CAS No.: 863017-87-2

Cat. No.: VC6824140

Molecular Formula: C24H26ClFN4S2

Molecular Weight: 489.07

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea - 863017-87-2

Specification

CAS No. 863017-87-2
Molecular Formula C24H26ClFN4S2
Molecular Weight 489.07
IUPAC Name 1-(3-chlorophenyl)-3-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea
Standard InChI InChI=1S/C24H26ClFN4S2/c1-17(27-24(31)28-19-7-4-6-18(25)16-19)23(22-10-5-15-32-22)30-13-11-29(12-14-30)21-9-3-2-8-20(21)26/h2-10,15-17,23H,11-14H2,1H3,(H2,27,28,31)
Standard InChI Key LKOFQHKTBSYWAR-UHFFFAOYSA-N
SMILES CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a thiourea core (-NH-CS-NH-) bridging a 3-chlorophenyl group and a propan-2-yl moiety substituted with two distinct aromatic systems:

  • A 4-(2-fluorophenyl)piperazin-1-yl group, which introduces a fluorine-substituted phenyl ring tethered to a piperazine heterocycle.

  • A thiophen-2-yl group, contributing a sulfur-containing aromatic system.

This arrangement creates a multifunctional scaffold capable of diverse molecular interactions, including hydrogen bonding (via thiourea and piperazine), π-π stacking (via aromatic rings), and hydrophobic effects.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is estimated as C₂₄H₂₅ClFN₄S₂, with a molecular weight of ~488.12 g/mol (calculated using atomic masses from the IUPAC Periodic Table).

PropertyValue
Molecular FormulaC₂₄H₂₅ClFN₄S₂
Molecular Weight488.12 g/mol
Hydrogen Bond Donors3 (thiourea NH groups)
Hydrogen Bond Acceptors5 (S, N, F)

The presence of electronegative atoms (Cl, F, S, N) suggests moderate polarity, likely influencing solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Synthetic Strategies

Thiourea Formation

The thiourea moiety is typically synthesized via the reaction of an amine with an isothiocyanate. For example, 3-chloroaniline can react with potassium thiocyanate in the presence of hydrochloric acid to form 1-(3-chlorophenyl)thiourea . Extending this methodology, the target compound would require coupling 3-chloroaniline-derived isothiocyanate with a secondary amine containing the propan-2-yl substituents.

Piperazine Functionalization

The 4-(2-fluorophenyl)piperazin-1-yl group is synthesized through nucleophilic aromatic substitution. Piperazine reacts with 2-fluoroiodobenzene under palladium catalysis to form the 4-(2-fluorophenyl)piperazine intermediate . This step often employs Buchwald-Hartwig amination conditions, ensuring regioselectivity at the piperazine nitrogen.

Propan-2-yl Substitution

The propan-2-yl backbone is constructed via a Mannich-type reaction, where formaldehyde and the secondary amine (piperazine derivative) condense with a thiophene-containing precursor. For instance, 2-thiophenemethanol can undergo alkylation with 1-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-amine to install the thiophen-2-yl group .

Physicochemical Properties

Solubility and Stability

While experimental data for this compound are unavailable, analog studies provide insights:

  • Thiourea derivatives exhibit limited aqueous solubility but are stable in organic solvents .

  • Piperazine-containing compounds often display enhanced solubility in acidic media due to protonation of the nitrogen atoms .

  • The thiophene ring contributes to lipophilicity, potentially improving blood-brain barrier permeability in pharmacological contexts .

Spectroscopic Characterization

Hypothetical spectral data are extrapolated from related structures:

  • IR Spectroscopy: Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3350 cm⁻¹ (N-H stretch).

  • ¹H NMR: Distinct signals for the piperazine protons (δ 2.5–3.5 ppm), thiophene aromatic protons (δ 6.5–7.5 ppm), and thiourea NH groups (δ 8.0–9.0 ppm) .

Research Gaps and Future Directions

Despite its structural complexity, no peer-reviewed studies directly investigate this compound. Key areas for future research include:

  • Synthetic Optimization: Developing high-yield, scalable routes.

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

  • Target Identification: Screening against kinase libraries or G protein-coupled receptors.

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